molecular formula C12H16N2O B8424962 7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole

7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole

Cat. No. B8424962
M. Wt: 204.27 g/mol
InChI Key: ROOZYCJURKZPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)OCCc1cccc2cc[nH]c12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][OH:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:5][S:6]([O:7][CH2:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][c:16]2[cH:17][cH:18][nH:19][c:20]12)(=[O:8])=[O:9].[NH2:1][CH2:2][CH2:3][OH:4]>>[NH:1]([CH2:2][CH2:3][OH:4])[CH2:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][c:16]2[cH:17][cH:18][nH:19][c:20]12

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
CS(=O)(=O)OCCc1cccc2cc[nH]c12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)OCCc1cccc2cc[nH]c12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NCCO

Outcomes

Product
Name
Type
product
Smiles
OCCNCCc1cccc2cc[nH]c12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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